molecular formula C10H15NO2S B14235237 Methanesulfonamide, N-[(1S)-1-phenylpropyl]- CAS No. 319925-16-1

Methanesulfonamide, N-[(1S)-1-phenylpropyl]-

Cat. No.: B14235237
CAS No.: 319925-16-1
M. Wt: 213.30 g/mol
InChI Key: KSGMQXRDQWXTMW-JTQLQIEISA-N
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Description

Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is an organic compound with the molecular formula C10H15NO2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- typically involves the reaction of methanesulfonyl chloride with (1S)-1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonic groups.

    Substitution: Various substituted sulfonamides, depending on the reagents used.

Scientific Research Applications

Methanesulfonamide, N-[(1S)-1-phenylpropyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and result in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide, N-[(1S)-1-phenylethyl]-: Similar structure but with an ethyl group instead of a propyl group.

    Methanesulfonamide, N-[(1S)-1-phenylmethyl]-: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is unique due to its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it a valuable compound for various applications.

Properties

CAS No.

319925-16-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-[(1S)-1-phenylpropyl]methanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-10(11-14(2,12)13)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

KSGMQXRDQWXTMW-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NS(=O)(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C

Origin of Product

United States

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